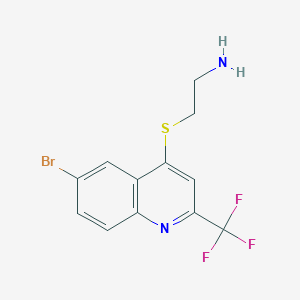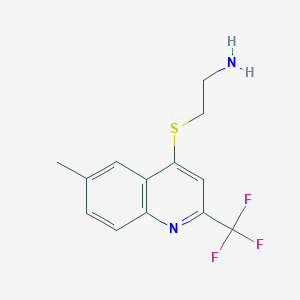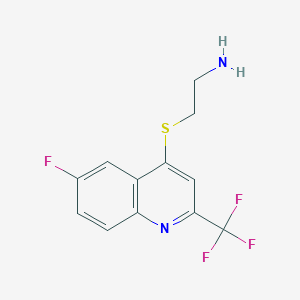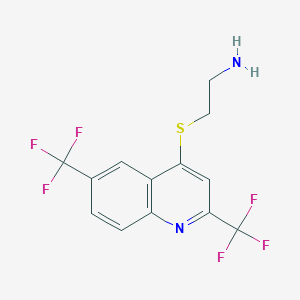![molecular formula C11H11NO B3042323 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one CAS No. 5691-27-0](/img/structure/B3042323.png)
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Overview
Description
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one is a bicyclic compound with a unique structure that includes a benzene ring fused to a seven-membered azabicyclo ring system.
Mechanism of Action
Target of Action
The primary target of 4,5-Benzo-cis-7-azabicyclo[42Similar compounds have been found to interact with β-tubulin .
Mode of Action
The exact mode of action of 4,5-Benzo-cis-7-azabicyclo[42It is suggested that these compounds show good affinity towards the active pocket of their targets .
Result of Action
The molecular and cellular effects of 4,5-Benzo-cis-7-azabicyclo[42Similar compounds have shown antimicrobial and anticancer activities .
Biochemical Analysis
Biochemical Properties
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds with enzymes, potentially inhibiting or activating their functions . For example, it may interact with proteases, altering their activity and affecting protein degradation pathways. Additionally, this compound can bind to receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, this compound may affect metabolic pathways by interacting with key enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzene derivative with a suitable azabicyclo precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
cis-7-Azabicyclo[4.2.0]octan-8-one: A structurally similar compound with a different substitution pattern.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Another bicyclic compound with a different ring system.
Uniqueness
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one is unique due to its specific fusion of a benzene ring with a seven-membered azabicyclo ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(2aR,8bR)-2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12-11/h1-4,9-10H,5-6H2,(H,12,13)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCIXYMGIRZTFA-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]3[C@@H]1C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


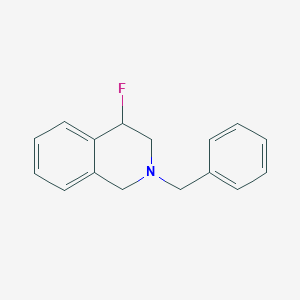
![4-Amino-3-mercapto-5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B3042243.png)
![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)
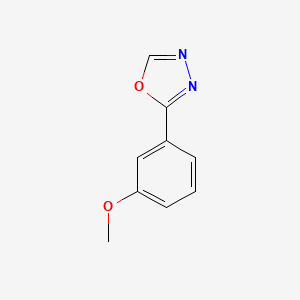

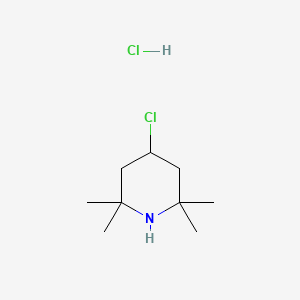
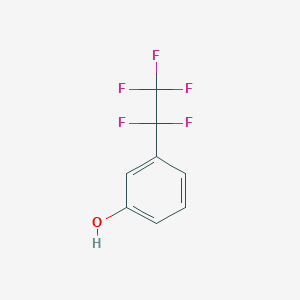

![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042255.png)
![1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042257.png)
